An In-depth Technical Guide to the Chemical Properties of BOC-DL-cyclohexylalanine
An In-depth Technical Guide to the Chemical Properties of BOC-DL-cyclohexylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-DL-cyclohexylalanine (BOC-DL-cyclohexylalanine) is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. As a synthetic building block, its incorporation into peptide structures offers a strategic approach to enhance their therapeutic potential. The defining feature of this compound is the replacement of the phenyl group of phenylalanine with a cyclohexyl moiety, a modification that imparts increased lipophilicity and metabolic stability to the resulting peptides.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for BOC-DL-cyclohexylalanine, serving as a technical resource for its application in research and pharmaceutical development.
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[2][3] The racemic "DL" nature of this particular derivative provides an avenue for creating diastereomeric peptide libraries, which can be instrumental in exploring a wider range of biological activities and optimizing drug candidates.[4]
Chemical and Physical Properties
The chemical and physical properties of BOC-DL-cyclohexylalanine and its individual enantiomers are summarized below. It is important to note that while data for the D and L forms are more readily available, the properties of the DL racemic mixture can be inferred and are crucial for its application in synthesis.
| Property | BOC-DL-cyclohexylalanine | BOC-D-cyclohexylalanine | BOC-L-cyclohexylalanine |
| Synonyms | N-(tert-Butoxycarbonyl)-DL-3-cyclohexylalanine, Boc-DL-Cha-OH | N-(tert-Butoxycarbonyl)-D-3-cyclohexylalanine, Boc-D-Cha-OH | N-(tert-Butoxycarbonyl)-L-3-cyclohexylalanine, Boc-L-Cha-OH |
| Molecular Formula | C₁₄H₂₅NO₄[5] | C₁₄H₂₅NO₄[5] | C₁₄H₂₅NO₄[5] |
| Molecular Weight | 271.35 g/mol | 271.35 g/mol [5] | 271.35 g/mol [5] |
| Appearance | White to off-white solid/powder[1] | White or off-white solid[5] | White powder[5] |
| Melting Point | Not explicitly available for DL form | 64-67 °C[] | 75-84 °C[5] |
| Boiling Point | Not available | 420.4 °C at 760 mmHg (Predicted)[] | Not available |
| Solubility | Soluble in water[1] | Information not available | Enhanced solubility due to Boc group[5] |
| Storage Conditions | 0-8 °C[5] | 2-8 °C[] | 0-8 °C[5] |
Experimental Protocols
Synthesis of DL-β-Cyclohexylalanine (Precursor)
A common method for the synthesis of the unprotected DL-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor. This protocol is adapted from established methods for similar transformations.[1]
Materials:
-
α-acetaminocinnamic acid
-
Glacial acetic acid
-
Adams platinum oxide catalyst (PtO₂)
-
Hydrogen gas
-
Burgess-Parr hydrogenation apparatus
-
Silver oxide (Ag₂O), freshly precipitated
-
Hydrogen sulfide (H₂S)
-
Aqueous alcohol
Procedure:
-
Hydrogenation: Dissolve 10 g of α-acetaminocinnamic acid in 75 mL of glacial acetic acid. Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst. Transfer the mixture to a Burgess-Parr hydrogenation apparatus and shake under 2-3 atmospheres of hydrogen pressure until hydrogen uptake ceases (typically 1.5 hours).[1]
-
Isolation of N-Acetyl Intermediate: Filter the reaction mixture to remove the platinum catalyst. Evaporate the filtrate to dryness under reduced pressure to obtain N-acetyl-dl-β-cyclohexylalanine.[1]
-
Purification of Intermediate: Recrystallize the crude N-acetyl-dl-β-cyclohexylalanine from aqueous alcohol.[1]
-
Hydrolysis: Boil the purified N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly precipitated silver oxide in an aqueous solution for approximately 8 hours to hydrolyze the acetyl group.[1]
-
Removal of Silver: Filter the hot solution to remove silver salts. Treat the filtrate with hydrogen sulfide (H₂S) to precipitate any remaining silver ions as silver sulfide and filter again.[1]
-
Isolation of Final Product: Evaporate the clear aqueous filtrate to dryness to yield crude dl-β-cyclohexylalanine.[1]
-
Final Purification: Recrystallize the crude product from hot water to obtain pure dl-β-cyclohexylalanine.[1]
Boc-Protection of DL-Cyclohexylalanine
The following is a general and widely used procedure for the introduction of the Boc protecting group onto an amino acid.[3]
Materials:
-
DL-cyclohexylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
Procedure:
-
Reaction Setup: Dissolve DL-cyclohexylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[7]
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirring solution.[3]
-
Reaction: Continue stirring the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[7]
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution. Immediately extract the product three times with ethyl acetate.[7]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude BOC-DL-cyclohexylalanine.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[7]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of BOC-DL-cyclohexylalanine.
-
Column: C18 or C8 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: UV at 210-220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[9]
-
Predicted ¹H NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):
-
α-CH: ~3.5 - 3.8 ppm (quartet)
-
Cyclohexyl CH₂: ~1.0 - 2.0 ppm (multiplet)
-
Carboxyl (COOH): ~10.0 - 12.0 ppm (broad singlet)[9]
-
-
Predicted ¹³C NMR Chemical Shifts (for N-cyclohexyl-DL-alanine):
-
Carbonyl (C=O): ~175 - 180 ppm
-
α-Carbon: ~50 - 55 ppm[9]
-
Role in Drug Development and Peptide Synthesis
The incorporation of BOC-DL-cyclohexylalanine into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics. The cyclohexyl side chain offers several advantages:
-
Increased Metabolic Stability: The saturated cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in vivo half-life of the peptide.[1]
-
Enhanced Lipophilicity: The hydrophobic nature of the cyclohexyl group can improve the peptide's ability to cross cellular membranes and interact with hydrophobic binding pockets of target receptors.[1][10]
-
Conformational Rigidity: The bulky cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially leading to a more defined secondary structure and improved receptor affinity.[11]
BOC-DL-cyclohexylalanine is a valuable building block in solid-phase peptide synthesis (SPPS). The workflow for its incorporation is illustrated below.
Caption: Workflow for the incorporation of BOC-DL-cyclohexylalanine in SPPS.
Signaling Pathways
It is important to clarify that BOC-DL-cyclohexylalanine itself is not known to directly modulate a specific signaling pathway. Instead, its significance lies in its role as a structural component of synthetic peptides. By incorporating this unnatural amino acid, researchers can design peptides with enhanced stability and affinity for various biological targets, thereby influencing a wide range of signaling pathways. For example, peptides containing cyclohexylalanine have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), such as the apelin receptor, which is involved in cardiovascular regulation.[10] Furthermore, cyclohexylalanine-containing peptides have been designed to target mitochondrial membranes and rescue mitochondrial dysfunction, a key factor in various diseases.[12]
The logical relationship for its application in modulating a signaling pathway can be visualized as follows:
Caption: Logical flow of BOC-DL-cyclohexylalanine's role in therapeutic action.
Conclusion
BOC-DL-cyclohexylalanine is a crucial synthetic amino acid for the development of robust and effective peptide-based therapeutics. Its unique structural characteristics, particularly the cyclohexyl side chain, provide a powerful tool for medicinal chemists to overcome the inherent limitations of natural peptides, such as poor metabolic stability. The detailed chemical properties and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to effectively utilize BOC-DL-cyclohexylalanine in their synthetic and therapeutic endeavors. The continued exploration of peptides incorporating this and other non-proteinogenic amino acids holds significant promise for the future of drug discovery.
References
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- 2. benchchem.com [benchchem.com]
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- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
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